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molecular formula C9H12O2 B074629 4-Methoxy-2,6-dimethylphenol CAS No. 1329-97-1

4-Methoxy-2,6-dimethylphenol

Cat. No. B074629
M. Wt: 152.19 g/mol
InChI Key: UCHRDYUBDZOFBJ-UHFFFAOYSA-N
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Patent
US05532138

Procedure details

A mixture of 10 mL of CH2Cl2, 10 mL of H2O, 460 mg of 2,6-dimethylhydroquinone, 200 mg of NaOH, 940 mg (2 eq) of methyl iodide, and 760 mg of benzyl triethyl ammonium bromide in CH2Cl2 /H2O (C) were stirred at room temperature under argon for 12 hr. Dilute HCl was added to adjust the pH to 7.0, followed by 200 mL of CH2Cl2, and the organic layer was extracted with brine (5×100 mL), dried over Na2SO4, the solvent evaporated under reduced pressure, and the crude product was applied to silica gel (230-400 mesh, CH2Cl2) to yield 356 mg of product 25, about 70% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
940 mg
Type
reactant
Reaction Step Three
Quantity
760 mg
Type
catalyst
Reaction Step Three
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4].[OH-].[Na+].[CH3:13]I.Cl>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl.O.C(Cl)Cl.O>[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH3:13])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
460 mg
Type
reactant
Smiles
CC1=C(O)C(=CC(=C1)O)C
Name
Quantity
200 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
940 mg
Type
reactant
Smiles
CI
Name
Quantity
760 mg
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature under argon for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with brine (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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